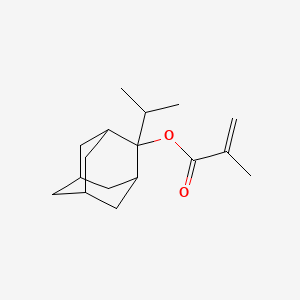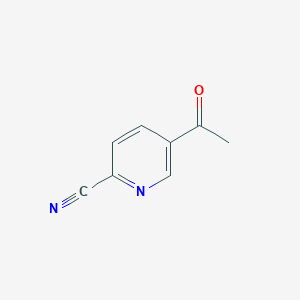
4-Butyl-4-methylmorpholin-4-ium bromide
Overview
Description
4-Butyl-4-methylmorpholin-4-ium bromide is a quaternary ammonium salt that belongs to the class of morpholinium-based ionic liquids. This compound is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various solvents. These characteristics make it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyl-4-methylmorpholin-4-ium bromide can be synthesized through a nucleophilic substitution reaction. The typical synthetic route involves the reaction of N-methylmorpholine with 1-bromobutane. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction can be represented as follows:
N-Methylmorpholine+1-Bromobutane→N-Butyl-N-methylmorpholinium bromide
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure complete conversion of reactants to the desired product. The product is then purified through crystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methylmorpholin-4-ium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction used in its synthesis.
Complexation: It can form complexes with various metal ions, which is useful in applications such as catalysis and electrochemistry.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include N-methylmorpholine and 1-bromobutane, with solvents like acetonitrile or ethanol.
Complexation: Metal salts such as zinc bromide or copper bromide are used to form complexes with this compound.
Major Products
Nucleophilic Substitution: The major product is this compound.
Complexation: The major products are metal complexes, such as zinc-4-Butyl-4-methylmorpholin-4-ium bromide complex.
Scientific Research Applications
4-Butyl-4-methylmorpholin-4-ium bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various organic reactions.
Biology: Employed in the extraction and purification of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action of 4-Butyl-4-methylmorpholin-4-ium bromide primarily involves its ability to form stable complexes with various metal ions. This complexation ability is due to the presence of the morpholinium ring, which provides a suitable environment for metal ion coordination. The molecular targets and pathways involved include:
Metal Ion Coordination: The nitrogen atom in the morpholinium ring coordinates with metal ions, forming stable complexes.
Electrochemical Stability: The compound exhibits high electrochemical stability, making it suitable for use in electrochemical applications.
Comparison with Similar Compounds
4-Butyl-4-methylmorpholin-4-ium bromide can be compared with other similar compounds, such as:
- N-Ethyl-N-methylmorpholinium bromide
- N-Octyl-N-methylmorpholinium bromide
- N-Dodecyl-N-methylmorpholinium bromide
Uniqueness
This compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance enhances its solubility and complexation ability, making it more versatile in various applications compared to its counterparts .
Properties
IUPAC Name |
4-butyl-4-methylmorpholin-4-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO.BrH/c1-3-4-5-10(2)6-8-11-9-7-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEIRJDUZYOROE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCOCC1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519790 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75174-77-5 | |
| Record name | 4-Butyl-4-methylmorpholin-4-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














